molecular formula C22H13F2NO3 B6568785 2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 921784-97-6

2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B6568785
CAS RN: 921784-97-6
M. Wt: 377.3 g/mol
InChI Key: CJSYLPRDFOLUPR-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It features a chromen-6-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The compound also contains two fluorine atoms, one attached to the benzamide moiety and the other to the chromen-6-yl moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-6-yl ring, the benzamide moiety, and the fluorine atoms. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atoms could influence properties like electronegativity and polarity . The amide group could participate in hydrogen bonding, influencing properties like solubility .

Scientific Research Applications

properties

IUPAC Name

2-fluoro-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2NO3/c23-14-7-5-13(6-8-14)21-12-19(26)17-11-15(9-10-20(17)28-21)25-22(27)16-3-1-2-4-18(16)24/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSYLPRDFOLUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

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